molecular formula C30H38Cl2F3N3S B3856641 10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

Cat. No.: B3856641
M. Wt: 600.6 g/mol
InChI Key: XKMIHEPIMIQGGQ-UHFFFAOYSA-N
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Description

10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by the presence of an adamantyl group, a piperazine ring, and a trifluoromethyl group, which contribute to its unique chemical and biological properties .

Properties

IUPAC Name

10-[3-[4-(2-adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36F3N3S.2ClH/c31-30(32,33)24-6-7-28-26(19-24)36(25-4-1-2-5-27(25)37-28)9-3-8-34-10-12-35(13-11-34)29-22-15-20-14-21(17-22)18-23(29)16-20;;/h1-2,4-7,19-23,29H,3,8-18H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMIHEPIMIQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C6CC7CC(C6)CC5C7.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, which helps in alleviating symptoms of psychosis. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride is unique due to the presence of the adamantyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. The trifluoromethyl group also contributes to its metabolic stability and pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Reactant of Route 2
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10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

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